2,5-Thiophenedicarbonyl dichloride
Overview
Description
2,5-Thiophenedicarbonyl dichloride is a useful research compound. Its molecular formula is C6H2Cl2O2S and its molecular weight is 209.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2,5-Thiophenedicarbonyl dichloride is the synthesis of chiral bis-oxazoline ligands . These ligands are used in copper- and ruthenium-catalyzed asymmetric cyclopropanations .
Mode of Action
This compound interacts with its targets through a process known as Friedel-Crafts polymerization . This process involves the reaction of this compound with aromatic ethers in specific ionic liquids . The result is the formation of high molecular weight polymers .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of chiral bis-oxazoline ligands . This pathway leads to the production of copper- and ruthenium-catalyzed asymmetric cyclopropanations . The downstream effects of this pathway include the creation of new molecules with potential medicinal properties.
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a boiling point of 150-152 °c/11 mmhg . These properties may impact the bioavailability of this compound.
Result of Action
The molecular effect of this compound’s action is the formation of high molecular weight polymers . On a cellular level, these polymers can interact with biological targets to produce new molecules with potential medicinal properties.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of specific ionic liquids . These ionic liquids improve the reactivity of the monomer and the affinity of the reaction, leading to the formation of high molecular weight polymers . The stability of this compound is also affected by storage conditions, with a recommended storage temperature of 2-8°C .
Properties
IUPAC Name |
thiophene-2,5-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRQTPGCFCBLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396337 | |
Record name | 2,5-Thiophenedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3857-36-1 | |
Record name | 2,5-Thiophenedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Thiophenedicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,5-Thiophenedicarbonyl dichloride in polymer chemistry?
A1: this compound serves as a valuable monomer in the synthesis of poly(ether ketone)s (PEKs). Specifically, it reacts with diphenyl ether through Friedel-Crafts polymerization to yield PEKs containing thiophene rings. [] This incorporation of thiophene units within the polymer backbone can potentially enhance properties such as solubility and processability.
Q2: Beyond PEKs, are there other applications for this compound derivatives in materials science?
A3: Yes, derivatives of this compound, particularly those incorporating Schiff-base functionalities, are explored for their potential in creating new heteroaromatic poly(sulfone-ester)s. [] These materials hold promise for applications requiring a balance of thermal stability, mechanical strength, and processability.
Q3: Has computational chemistry been employed in studying this compound or its derivatives?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and properties of 2,5-substituted thiophene derivatives, which likely include compounds derived from this compound. [] These computational studies provide insights into molecular properties and guide further experimental research.
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